3-[1-[Di(methyl-d3)amino]ethyl]phenol

Therapeutic Drug Monitoring LC-MS/MS Method Validation

3-[1-[Di(methyl-d3)amino]ethyl]phenol (CAS 194930-03-5) is a hexadeuterated stable isotope-labeled analog of the major active metabolite of rivastigmine (NAP 226-90). This compound, with a molecular formula of C10H9D6NO and a molecular weight of 171.27 g/mol, serves as a critical internal standard in quantitative bioanalytical assays.

Molecular Formula C10H15NO
Molecular Weight 171.27 g/mol
CAS No. 194930-03-5
Cat. No. B027080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-[Di(methyl-d3)amino]ethyl]phenol
CAS194930-03-5
SynonymsN,N-Dimethyl-d6-N-[1-(3’-hydroxyphenyl)ethyl]amine; _x000B_ZNS 114-666-d6;  NAP 226-90-d6
Molecular FormulaC10H15NO
Molecular Weight171.27 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)N(C)C
InChIInChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/i2D3,3D3
InChIKeyGQZXRLWUYONVCP-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[1-[Di(methyl-d3)amino]ethyl]phenol (CAS 194930-03-5): Stable Isotope-Labeled Metabolite Standard for Rivastigmine Bioanalysis


3-[1-[Di(methyl-d3)amino]ethyl]phenol (CAS 194930-03-5) is a hexadeuterated stable isotope-labeled analog of the major active metabolite of rivastigmine (NAP 226-90). This compound, with a molecular formula of C10H9D6NO and a molecular weight of 171.27 g/mol, serves as a critical internal standard in quantitative bioanalytical assays . Its primary application is the precise quantification of the decarbamylated rivastigmine metabolite in complex biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

The Critical Flaw in Using Unlabeled or Incompletely Labeled Standards for Rivastigmine Metabolite Quantification


Substituting 3-[1-[Di(methyl-d3)amino]ethyl]phenol with its unlabeled analog (CAS 105601-04-5), a less deuterated analog (e.g., d3), or a structural analog internal standard introduces significant quantitative error and compromises data integrity. Unlabeled standards cannot be distinguished from the analyte in a mass spectrometer, making them useless for isotope dilution methods. Using a structurally similar, non-isotopic internal standard, such as [13C,2H3]-galantamine, fails to correct for analyte-specific matrix effects and extraction variability due to differential ionization and chromatographic behavior [1]. The specific hexadeuteration (+6 Da mass shift) of this compound provides a distinct spectral signature, enabling precise correction for ion suppression/enhancement, which is essential for achieving the high accuracy and precision required in pharmacokinetic studies and therapeutic drug monitoring .

Quantitative Performance Benchmarks for 3-[1-[Di(methyl-d3)amino]ethyl]phenol as an Internal Standard


Precision and Accuracy in Human Plasma Quantification: Method Validation Data

In a validated LC-MS method for the simultaneous determination of antidementia drugs, the use of isotope-labeled internal standards, where available, enabled the quantification of rivastigmine's major metabolite, NAP 226-90, in human plasma with high precision and accuracy. The method achieved trueness between -8.0% and +10.7% and imprecision (repeatability) of 1.1-4.9% across the calibration range [1]. This level of performance is contingent on the use of a well-matched internal standard to correct for analytical variability.

Therapeutic Drug Monitoring LC-MS/MS Method Validation

Superiority Over Structural Analog Internal Standard in Matrix Effect Correction

A key limitation of using a non-isotopic structural analog internal standard, such as [13C,2H3]-galantamine, for quantifying NAP 226-90 is its inability to perfectly co-elute and mimic the analyte's ionization behavior, leading to uncorrected matrix effects. A study by Noetzli et al. (2011) opted to use [13C,2H3]-galantamine for NAP 226-90 only after verifying that there was 'no ion suppression' under their specific conditions, acknowledging the inherent risk of this approach [1]. In contrast, a true isotopic internal standard like 3-[1-[Di(methyl-d3)amino]ethyl]phenol, with a +6 Da mass shift and identical chemical structure, is expected to co-elute with the analyte and experience identical ionization suppression or enhancement, thereby providing superior correction and more robust data.

Matrix Effects Ion Suppression LC-MS/MS

Isotopic Purity and Chemical Identity: Key Quality Control Parameters

The utility of 3-[1-[Di(methyl-d3)amino]ethyl]phenol as an internal standard is directly tied to its high isotopic purity and exact chemical identity. While exact isotopic purity values are batch-specific and provided on the Certificate of Analysis, the compound is defined by its unique hexadeuteration pattern on the dimethylamino group (C10H9D6NO, MW 171.27) . This is in stark contrast to the unlabeled analog, which has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol [1]. The +6 Da mass shift is critical for clear mass spectrometric discrimination from the endogenous analyte.

Chemical Purity Isotopic Enrichment Quality Control

Primary Procurement-Driven Applications for 3-[1-[Di(methyl-d3)amino]ethyl]phenol


Quantitative Bioanalysis of Rivastigmine Metabolite NAP 226-90 in Clinical Trial Plasma Samples

This compound is essential for developing and validating LC-MS/MS methods to quantify the major rivastigmine metabolite in human plasma for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) . Its use ensures the precision and accuracy required for regulatory submissions, as demonstrated by validation data showing trueness within -8.0 to +10.7% and repeatability of 1.1-4.9% [1].

Metabolic Profiling and ADME Studies of Rivastigmine

As a stable isotope-labeled metabolite, it is the preferred internal standard for tracking the metabolic fate of rivastigmine in vitro and in vivo. It allows researchers to precisely measure the formation and clearance of the major decarbamylated metabolite, a critical component of understanding the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Quality Control Release Testing of Rivastigmine Drug Products and Impurity Profiling

In pharmaceutical quality control, this deuterated compound serves as a reference standard for the identification and quantification of the NAP 226-90 metabolite as a potential impurity or degradation product in rivastigmine drug substance and finished pharmaceutical formulations, ensuring product safety and compliance with pharmacopeial standards .

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